

Head-to-Head Comparison: PD 135158 and YM022 in Profile

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Compound of Interest

Compound Name: PD 135158

Cat. No.: B1197173

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A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed, data-driven comparison of two prominent cholecystikinin (CCK) receptor ligands: **PD 135158** and YM022. Both compounds have been instrumental in elucidating the physiological roles of CCK receptors, yet they exhibit distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their respective characteristics, supported by experimental data and detailed methodologies.

At a Glance: Key Pharmacological Distinctions

Feature	PD 135158	YM022
Primary Target	CCKB Receptor Antagonist	Highly Potent and Selective CCKB/Gastrin Receptor Antagonist
CCKA Receptor Activity	Full Agonist (in rat pancreatic acini)	Weak Antagonist
Primary Therapeutic Potential	Anxiolytic, Antipsychotic	Anti-ulcer, Inhibition of Gastric Acid Secretion

Quantitative Analysis: A Head-to-Head Data Summary

The following tables summarize the key quantitative data for **PD 135158** and YM022, facilitating a direct comparison of their binding affinities and functional potencies.

Table 1: Receptor Binding Affinities

Compound	Receptor Subtype	Species	Preparation	Radioligand	Ki (nM)	IC50 (nM)	Reference
PD 135158	CCKB	Mouse	Cortex	-	-	2.8	[1]
YM022	CCKB	Human	Recombinant (NIH-3T3 cells)	[125I]CC K-8	-	0.055	[2]
CCKB	Canine	Cloned Gastrin/CCK-B Receptor	[125I]CC K-8	-	0.73	[3][4]	
CCKA	Canine	Pancreas	[3H]devalapride	-	136	[3][4]	
CCKB	-	-	-	0.068	-	[3]	
CCKA	-	-	-	63	-	[3]	

Table 2: In-Vitro Functional Activity

Compound	Assay	Tissue/Cell Line	Species	Agonist/Stimulant	IC50 (μM)	EC50 (μM)	Effect	Reference
PD 135158	Lipase Release	Isolated Pancreatic Acini	Rat	-	0.6	Full Agonist	[5]	
YM022	14C-Aminopyrine Uptake	Isolated Gastric Glands	Rabbit	CCK-8	0.0012	-	Inhibition	[2]
YM022	Ca2+ Mobilization	NIH-3T3 cells (human CCKBR)	Human	CCK-8	0.0074	-	Inhibition	[2]

Table 3: In-Vivo Efficacy

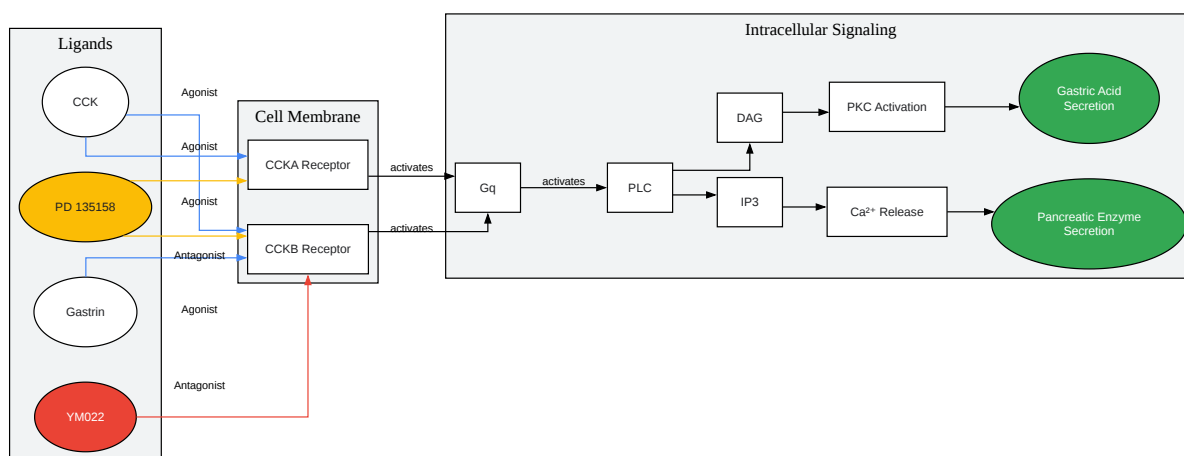
Compound	Model	Species	Endpoint	Route of Administration	ID50 (μmol/kg)	Effect
Reference	--- ---	--- ---	--- ---	--- ---	--- ---	
YM022	Pentagastrin-induced Gastric Acid Secretion	Anesthetized Rat	Inhibition of Acid Secretion	i.v.	0.009 (per hour)	Inhibition [2]
YM022	Pentagastrin-induced Gastric Acid Secretion	Gastric Fistula Cat	Inhibition of Acid Secretion	i.v.	0.02	Inhibition [2]
YM022	Peptone Meal-induced Gastric Acid Secretion	Heidenhain Pouch Dog	Inhibition of Acid Secretion	i.v.	0.0654	Inhibition [4]
PD 135158	Latent Inhibition	Rat	Enhancement of Latent Inhibition	s.c.	0.1 (mg/kg)	Enhancement [6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

Signaling Pathways

Activation of CCK receptors initiates a cascade of intracellular events. While both **PD 135158** and YM022 target these receptors, their differing effects on receptor subtypes lead to distinct physiological outcomes.

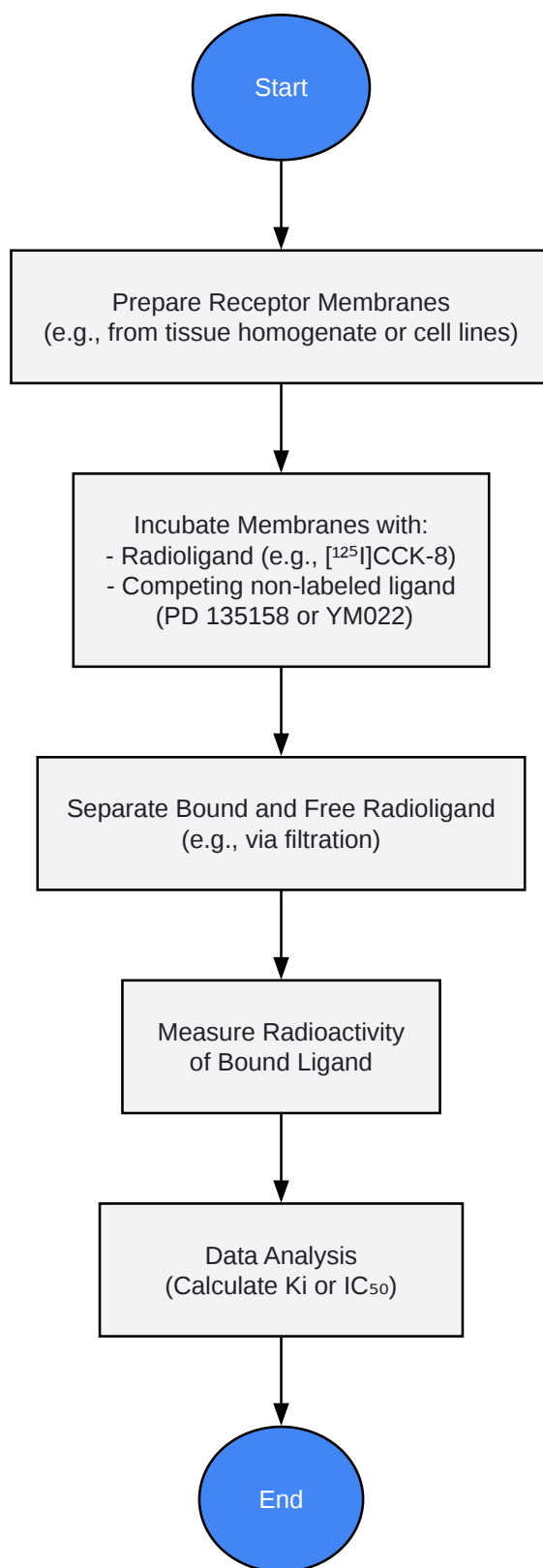


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Figure 1: Simplified signaling pathways of CCK_A and CCK_B receptors and the opposing actions of **PD 135158** and YM022.

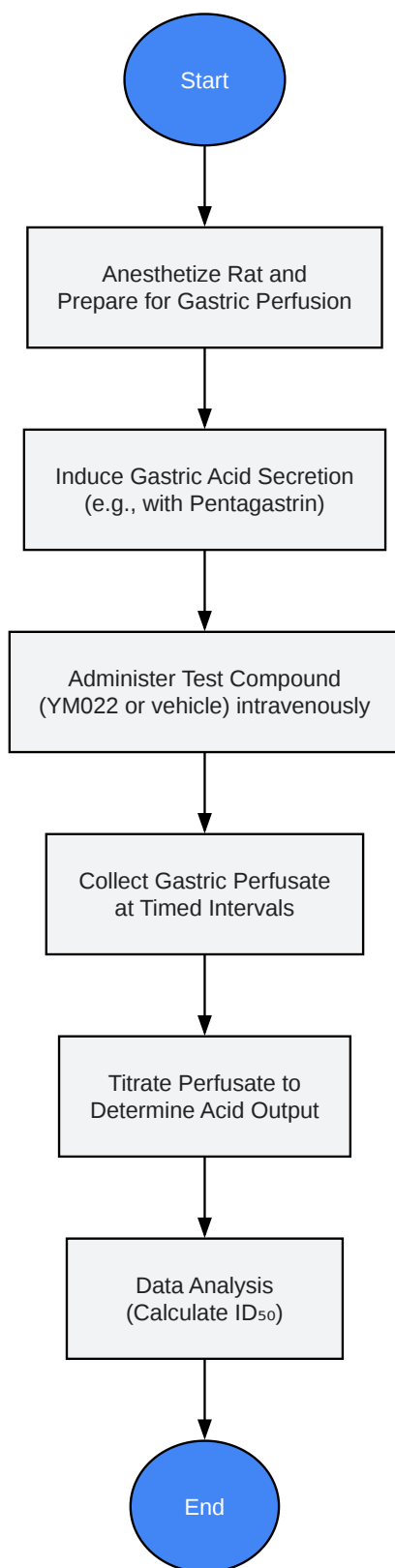
Experimental Workflows

The following diagrams illustrate the general procedures for key experiments cited in this guide.



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Figure 2: General workflow for a competitive radioligand binding assay to determine receptor affinity.



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Figure 3: Workflow for in-vivo measurement of gastric acid secretion in an anesthetized rat model.

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (K_i or IC_{50}) of a test compound for a specific receptor.

Materials:

- Receptor source: Tissue homogenate (e.g., mouse cortex, canine pancreas) or cell membranes from cells expressing the receptor of interest.
- Radioligand: A high-affinity radioactive ligand for the target receptor (e.g., [^{125}I]CCK-8 for CCKB, [3H]devazepide for CCKA).
- Test compounds: **PD 135158**, YM022.
- Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions and protease inhibitors.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
- Assay Setup: In a multi-well plate, add a fixed amount of membrane protein to each well.

- Add increasing concentrations of the non-labeled test compound (**PD 135158** or YM022).
- Add a fixed concentration of the radioligand to all wells.
- To determine non-specific binding, add a high concentration of a known potent non-labeled ligand to a set of control wells.
- Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In-Vivo Gastric Acid Secretion in Anesthetized Rats (General Protocol)

Objective: To evaluate the in-vivo potency of a compound to inhibit stimulated gastric acid secretion.

Materials:

- Male Wistar rats.
- Anesthetic (e.g., urethane).
- Gastric perfusion pump and collection tubes.
- Stimulant of gastric acid secretion (e.g., pentagastrin).

- Test compound (YM022).
- pH meter or autotitrator.
- Saline solution.
- Sodium hydroxide (NaOH) solution for titration.

Procedure:

- **Animal Preparation:** Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum for gastric perfusion.
- **Gastric Perfusion:** Perfuse the stomach with saline at a constant rate.
- **Basal Secretion:** Collect the gastric perfusate for a baseline period to measure basal acid output.
- **Stimulation:** Administer a continuous intravenous infusion of a secretagogue like pentagastrin to induce a stable and sustained level of gastric acid secretion.
- **Compound Administration:** Once a stable plateau of acid secretion is reached, administer the test compound (YM022) or vehicle intravenously as a bolus or continuous infusion at various doses.
- **Sample Collection:** Continue to collect the gastric perfusate at regular intervals after compound administration.
- **Acid Output Measurement:** Determine the acid concentration in each collected sample by titration with a standardized NaOH solution to a pH of 7.0.
- **Data Analysis:** Calculate the acid output for each collection period. Express the inhibitory effect of the compound as a percentage of the maximal stimulated response. Determine the ID50 (the dose required to inhibit the stimulated acid secretion by 50%) from the dose-response curve.[\[2\]](#)

Isolated Rat Pancreatic Acini Lipase Release Assay (General Protocol)

Objective: To assess the effect of a compound on pancreatic enzyme secretion in vitro.

Materials:

- Male Sprague-Dawley rats.
- Collagenase.
- Incubation buffer (e.g., HEPES-Ringer buffer) supplemented with essential amino acids, bovine serum albumin, and soybean trypsin inhibitor.
- Test compound (**PD 135158**).
- Substrate for lipase assay (e.g., p-nitrophenyl butyrate).
- Spectrophotometer.

Procedure:

- Acinar Cell Preparation: Isolate the pancreas from the rat and digest it with collagenase to obtain a suspension of pancreatic acini.
- Incubation: Pre-incubate the acini in the incubation buffer.
- Stimulation: Add various concentrations of the test compound (**PD 135158**) to the acini suspension and incubate at 37°C for a specified time (e.g., 30 minutes).
- Sample Collection: At the end of the incubation, centrifuge the samples to separate the acini from the supernatant.
- Lipase Assay: Measure the lipase activity in the supernatant using a spectrophotometric assay. The rate of hydrolysis of a substrate like p-nitrophenyl butyrate is measured by the increase in absorbance at a specific wavelength.

- **Data Analysis:** Express the amount of lipase released as a percentage of the total lipase content in the acini. Plot the dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).[5]

Latent Inhibition in Rats (General Protocol)

Objective: To evaluate the potential antipsychotic-like activity of a compound by assessing its effect on attentional processes.

Procedure:

- **Apparatus:** A conditioning chamber equipped with a drinking tube and a stimulus light.
- **Habituation:** Rats are habituated to the conditioning chamber and trained to drink from the water spout.
- **Pre-exposure Phase:**
 - **Pre-exposed (PE) group:** Rats receive a series of non-reinforced presentations of the conditioned stimulus (CS), typically a light.
 - **Non-pre-exposed (NPE) group:** Rats are placed in the chamber for the same amount of time but do not receive the CS presentations.
- **Drug Administration:** The test compound (**PD 135158**) or vehicle is administered subcutaneously before the pre-exposure phase.
- **Conditioning Phase:** Both PE and NPE groups undergo a conditioning session where the CS (light) is paired with a mild aversive unconditioned stimulus (US), such as a brief foot shock.
- **Test Phase:** The effect of the conditioning is assessed by measuring the suppression of drinking behavior in the presence of the CS.
- **Data Analysis:** Latent inhibition is demonstrated if the PE group shows less suppression of drinking (i.e., they have learned to ignore the irrelevant stimulus) compared to the NPE group. The effect of the drug is determined by its ability to enhance this latent inhibition effect.[6]

Conclusion

PD 135158 and YM022, while both targeting CCK receptors, display markedly different pharmacological profiles. YM022 is a highly potent and selective CCKB/gastrin receptor antagonist with clear therapeutic potential in disorders characterized by gastric acid hypersecretion. In contrast, **PD 135158**, also a CCKB receptor antagonist, exhibits a unique property as a full agonist at the CCKA receptor. This dual activity suggests a more complex pharmacological profile and may explain its observed effects on anxiety and psychosis models. This guide provides a foundational dataset and methodological overview to aid researchers in selecting the appropriate tool compound for their specific research questions in the complex field of CCK receptor pharmacology.

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